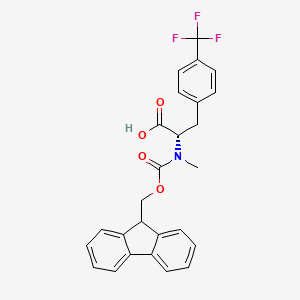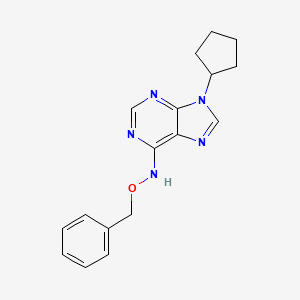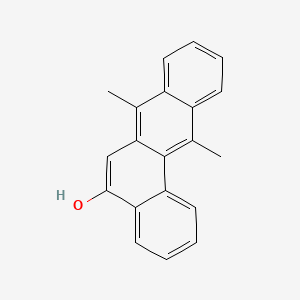
BENZ(a)ANTHRACEN-5-OL, 7,12-DIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7,12-dimethylbenz(a)anthracene: is a derivative of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenesis and mutagenesis. It is often studied in the field of environmental science due to its presence in pollutants and its potential impact on human health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7,12-dimethylbenz(a)anthracene typically involves the hydroxylation of 7,12-dimethylbenz(a)anthracene. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-7,12-dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to form less oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less oxidized forms of the compound.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxy-7,12-dimethylbenz(a)anthracene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It serves as a tool to understand the mechanisms of DNA damage and repair .
Medicine: The compound is used in cancer research to study the initiation and progression of tumors. It helps in identifying potential therapeutic targets and understanding the molecular pathways involved in carcinogenesis .
Mecanismo De Acción
5-Hydroxy-7,12-dimethylbenz(a)anthracene exerts its effects primarily through the formation of DNA adducts. These adducts result from the compound’s metabolic activation, which involves enzymes such as cytochrome P450. The DNA adducts can cause mutations, leading to carcinogenesis. The compound also affects various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
7,12-Dimethylbenz(a)anthracene: The parent compound, known for its carcinogenic properties.
1-Hydroxy-7,12-dimethylbenz(a)anthracene: Another hydroxylated derivative with similar biological activity.
2-Hydroxy-7,12-dimethylbenz(a)anthracene: Similar in structure and function, with slight differences in reactivity and biological effects
Uniqueness: 5-Hydroxy-7,12-dimethylbenz(a)anthracene is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This compound’s specific interactions with DNA and cellular pathways make it a valuable tool in research, particularly in understanding the mechanisms of carcinogenesis and mutagenesis .
Propiedades
Número CAS |
59056-51-8 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
7,12-dimethylbenzo[a]anthracen-5-ol |
InChI |
InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11,21H,1-2H3 |
Clave InChI |
WMUWRZYWFWFVAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


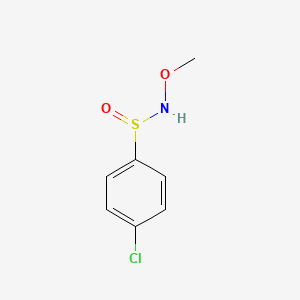


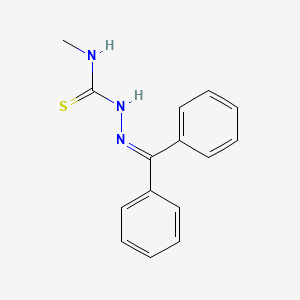
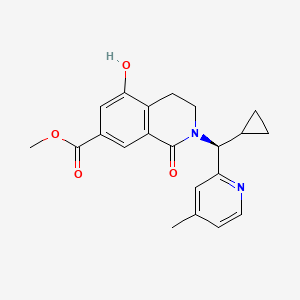
![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
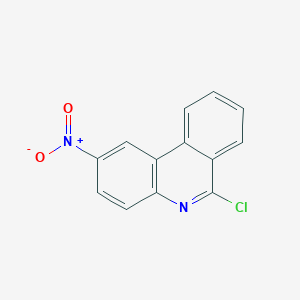
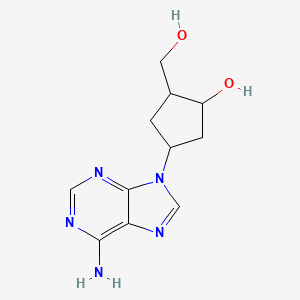
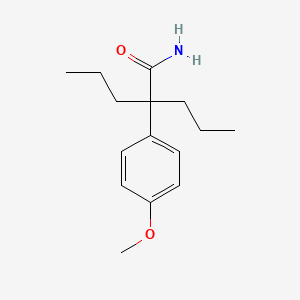
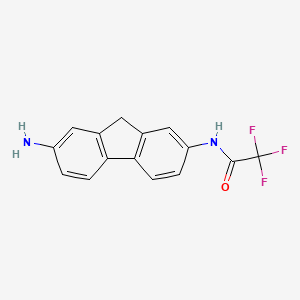

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
